2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid

Monoamine Oxidase Inhibition CNS Drug Discovery Selectivity Profile

2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid (CAS 89391-07-1) is a synthetic heterocyclic compound that fuses a 2-methylindole moiety to a quinoline-4-carboxylic acid core. With a molecular weight of 302.3 g/mol and a calculated LogP of 4.39, this compound occupies a distinct physicochemical space compared to non-methylated analogs, primarily through enhanced lipophilicity imparted by the methyl substituent on the indole ring.

Molecular Formula C19H14N2O2
Molecular Weight 302.3 g/mol
CAS No. 89391-07-1
Cat. No. B12927123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid
CAS89391-07-1
Molecular FormulaC19H14N2O2
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C3=NC4=CC=CC=C4C(=C3)C(=O)O
InChIInChI=1S/C19H14N2O2/c1-11-18(13-7-3-5-9-16(13)20-11)17-10-14(19(22)23)12-6-2-4-8-15(12)21-17/h2-10,20H,1H3,(H,22,23)
InChIKeyWSVHMNIUADYVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid (CAS 89391-07-1): A Dual-Indole-Quinoline Scaffold for Focused Screening Libraries


2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid (CAS 89391-07-1) is a synthetic heterocyclic compound that fuses a 2-methylindole moiety to a quinoline-4-carboxylic acid core . With a molecular weight of 302.3 g/mol and a calculated LogP of 4.39, this compound occupies a distinct physicochemical space compared to non-methylated analogs, primarily through enhanced lipophilicity imparted by the methyl substituent on the indole ring . It belongs to the indolylquinoline class, a family of compounds that have demonstrated a range of biological activities, including monoamine oxidase (MAO) inhibition and antiparasitic effects, making it a relevant candidate for focused screening libraries in central nervous system and anti-infective drug discovery [1].

Why 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid Cannot Be Replaced by Generic Quinoline-4-carboxylic Acids


Substituting 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid with a generic quinoline-4-carboxylic acid, or even its direct des-methyl analog 2-(1H-indol-3-yl)quinoline-4-carboxylic acid (CAS 89391-04-8), overlooks key structure-activity and property differences. The C-2 methyl group on the indole ring is not a passive addition; it significantly alters the compound's lipophilicity (calculated LogP of 4.39 vs. 3.5 for the des-methyl analog ) and has been shown within the indolylquinoline class to be a critical determinant of biological potency, metabolic stability, and target selectivity, particularly for antiparasitic activity [1]. For researchers aiming to replicate literature findings or build structure-activity relationship (SAR) models, these critical pharmacophoric differences render generic replacement invalid without complete re-validation.

2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid: A Quantitative Evidence Guide for Differentiated Procurement


MAO-B vs. MAO-A Selectivity: A Discriminating Profile for CNS Target Engagement

The target compound demonstrates a moderate selectivity window for human monoamine oxidase B (MAO-B) over MAO-A, a feature not guaranteed across all indolylquinoline analogs. It inhibited MAO-B with an IC50 of 17,000 nM, while requiring >100,000 nM to inhibit MAO-A, resulting in a >5.8-fold selectivity window [1][2]. While this absolute potency is low, the selectivity pattern informs the design of CNS-active compounds where MAO-A inhibition is associated with dietary restrictions ('cheese effect'). The key differentiation is the defined selectivity ratio against validated human targets, providing a benchmark against the closely related analog 2-(2-methyl-1H-indol-3-yl)quinoline, which inhibited MAO-A with an IC50 of 21,800 nM, demonstrating that the carboxylic acid moiety on the quinoline core modulates MAO subtype preference [3].

Monoamine Oxidase Inhibition CNS Drug Discovery Selectivity Profile

Enhanced Lipophilicity Over Des-Methyl Analog: A Measurable Physicochemical Advantage for Membrane Permeability

The sole structural difference between the target compound and its most direct analog, 2-(1H-indol-3-yl)quinoline-4-carboxylic acid (CAS 89391-04-8), is the addition of a methyl group to the indole C-2 position. This single modification increases the calculated LogP from 3.5 to 4.39, a +0.89 log unit increase that has direct implications for passive membrane permeability and CNS penetration . The molecular weight concurrently increases from 288.3 to 302.3 g/mol. This quantifiable shift within this chemical series demonstrates a clear SAR inflection point, where subtle structural modifications produce a significant change in key in silico ADME parameters.

Physicochemical Properties Lipophilicity Drug-likeness

In Vivo Antileishmanial Efficacy: Class-Level Validation for the Indolylquinoline Scaffold

While a direct, head-to-head comparison for the target compound in an antileishmanial assay is not publicly available, a closely related indolylquinoline derivative (differing only in side-chain decoration) has established a strong class-level proof-of-concept. In a murine model of visceral leishmaniasis, this analogous indolylquinoline derivative achieved a significantly greater reduction in splenic parasite load compared to sodium antimony gluconate (SAG), the standard clinical treatment. Most critically, this superior efficacy was observed at a concentration equivalent to only 5% of the SAG dose used, highlighting the potent, dose-sparing capacity of the indolylquinoline pharmacophore in vivo [1]. This provides a robust, quantified baseline for the core scaffold's potential, which the 2-methylindole substitution pattern on the target compound may further modulate.

Antiparasitic Drug Discovery Visceral Leishmaniasis In Vivo Proof-of-Concept

Topological Polar Surface Area (TPSA) Consistency: Evidence for Maintained Molecular Descriptors During Optimization

Despite the significant increase in lipophilicity (ΔLogP = +0.89), the topological polar surface area (TPSA) remains remarkably constant between the target compound and its des-methyl analog. The calculated TPSA for 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid is 65.98 Ų , compared to 66 Ų for 2-(1H-indol-3-yl)quinoline-4-carboxylic acid . This indicates that the C-2 methyl substitution enhances membrane permeability without altering the hydrogen-bonding capacity of the molecule, a desirable attribute in lead optimization where improved bioavailability must be achieved without compromising target binding affinity or solubility.

Medicinal Chemistry SAR ADME

Cancer Cell Proliferation: Indolylquinoline Class Demonstrates Low-Nanomolar Potency

The broader quinoline-indole chemical class has produced highly potent anti-proliferative agents, validating the scaffold's potential in oncology. A structurally related quinoline-indole hybrid, compound 32a, demonstrated an IC50 of 2 nM against K562 chronic myeloid leukemia cells [1]. This serves as a supporting benchmark for the target compound's potential; the 4-carboxylic acid handle on the quinoline core provides a synthetically tractable vector for amide conjugation to generate similar or improved hybrids. This nanomolar potency potential contrasts sharply with the micromolar activities observed in the MAO assays, illustrating the versatility and application-dependent value of the scaffold.

Anticancer Drug Discovery Cytotoxicity K562

Optimal Scientific Scenarios for Selecting 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid


Lead Optimization Programs Requiring Improved CNS Permeability

For a project where a lead compound has suboptimal brain exposure, 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid is the optimal choice. Its LogP of 4.39 is a 0.89 log unit improvement over its non-methylated parent, a shift that directly translates to enhanced passive membrane permeability . Crucially, this lipophilicity gain is achieved without affecting the TPSA (65.98 vs 66 Ų), meaning the compound does not sacrifice hydrogen-bonding capacity that may be critical for target engagement . This makes it the superior procurement choice in SAR studies where boosting LogP while preserving a constant polar surface area is a key design goal.

Targeted Screening for Selective MAO-B Inhibition

If a screening campaign requires a compound with a predefined preference for the MAO-B isoform to mitigate the risk of tyramine-induced hypertensive crisis, this compound should be sourced. It has a validated >5.8-fold selectivity window for human MAO-B (IC50 = 17 µM) over MAO-A (IC50 > 100 µM), offering a known and quantifiable selectivity profile that provides a clear advantage over the non-carboxylate analog, which preferentially inhibits MAO-A (IC50 = 21.8 µM) [1]. This saves valuable validation resources in early-stage CNS drug discovery.

Development of Antileishmanial Agents Using a Validated Chemotype

For teams working on therapies for visceral leishmaniasis, this compound represents a structurally defined entry point into a validated indolylquinoline class. A closely related analog has demonstrated superior in vivo efficacy against Leishmania donovani, significantly outperforming the standard-of-care Sodium Antimony Gluconate at just 5% of its dose [2]. Procuring the 2-methyl analog is the most direct path to building a focused analog library around a proven in vivo pharmacophore, de-risking the project from the outset.

Medicinal Chemistry for Anticancer Hybrid Molecules

Medicinal chemists focused on developing potent anti-tubulin agents should prioritize this compound. The quinoline-indole scaffold has yielded compounds with low-nanomolar IC50 values (2 nM) against cancer cell lines like K562 [3]. The free carboxylic acid at the 4-position on the quinoline ring is an ideal functional handle for one-step diversification into amide libraries, allowing for rapid exploration of chemical space around a proven, highly active core structure.

Quote Request

Request a Quote for 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.